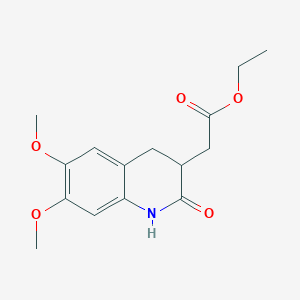

Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at positions 6 and 7, and an ethyl ester group at position 2. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 4,5-dimethoxy-methylanthranilate.

Acylation: The anthranilate is acylated using methyl malonyl chloride in the presence of triethylamine or monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide.

Cyclization: The intermediate anilides undergo base-catalyzed ester condensation to form the quinoline core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. Reaction outcomes depend on pH and temperature:

| Conditions | Products | Key Observations |

|---|---|---|

| Acidic (HCl, H₂O) | 2-(6,7-Dimethoxy-2-oxo-THQ-3-yl)acetic acid | Slow reaction; requires prolonged heating. |

| Basic (NaOH, EtOH/H₂O) | Sodium salt of the carboxylic acid | Faster reaction; yields >80% with reflux. |

The tetrahydroquinoline ring remains intact during hydrolysis, preserving the bicyclic framework.

Decarboxylation

Heating the compound above 150°C induces decarboxylation, eliminating CO₂ and forming a substituted tetrahydroquinoline derivative:

C15H19NO5ΔC13H15NO3+CO2↑

| Conditions | Product | Yield |

|---|---|---|

| 160°C, inert atmosphere | 3-(6,7-Dimethoxy-2-oxo-THQ)ethane | ~65% |

This reaction is critical for simplifying the molecular structure while retaining biological activity.

Nucleophilic Substitution

The electron-deficient carbonyl group at position 2 of the tetrahydroquinoline ring participates in nucleophilic attacks:

Example: Reaction with Amines

| Reagents | Products | Conditions |

|---|---|---|

| Primary amines (RNH₂) | 2-Imino-THQ derivatives | Ethanol, 60°C, 6–8 h |

The reaction proceeds via a keto-enol tautomerization mechanism, enabling imine formation.

Cyclization Reactions

Intramolecular cyclization occurs under acidic conditions, forming polycyclic structures:

| Catalyst | Product | Application |

|---|---|---|

| H₂SO₄ | Fused tricyclic quinoline-lactam derivatives | Potential antitumor agents |

This reactivity is exploited in synthesizing bioactive analogs for pharmaceutical research .

Functionalization of the Aromatic Ring

The methoxy-substituted benzene ring undergoes electrophilic substitution, though reactions are sterically hindered:

Nitration Example

| Reagents | Product | Position | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 6,7-Dimethoxy-2-oxo-THQ-3-yl nitroester | Para to OMe | ~40% |

Mild conditions are required to prevent ester group degradation .

Oxidation and Reduction

-

Oxidation : The tetrahydroquinoline ring is resistant to mild oxidants (e.g., KMnO₄) but dehydrogenates to quinoline derivatives under strong oxidative conditions (e.g., DDQ).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group to a hydroxyl group, yielding alcohol derivatives .

Scientific Research Applications

Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in the functional groups attached.

1-Allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides: These compounds have similar methoxy groups but differ in the ester and amide functionalities

Uniqueness

Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl 2-(6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological effects as reported in recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The molecular structure features a tetrahydroquinoline core with methoxy substituents that may influence its biological activity.

Structural Formula

The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline exhibit anticancer properties. For instance, compounds containing the cyclohexenone moiety have been shown to inhibit the growth of HCT116 human colon cancer cells. This suggests that this compound may possess similar anticancer effects due to its structural analogies with known active compounds .

Acetylcholinesterase Inhibition

Another significant biological activity is the inhibition of acetylcholinesterase (AChE). Compounds with a cyclohexenone structure have demonstrated the ability to inhibit AChE effectively. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Cardiovascular Effects

In a zebrafish model of heart failure, certain tetrahydroquinoline derivatives have shown promising results in attenuating cardiac dysfunction. This indicates potential therapeutic applications for this compound in cardiovascular health .

Study on Anticancer Properties

A study conducted on various tetrahydroquinoline derivatives revealed that those with specific substitutions exhibited significant cytotoxicity against cancer cell lines. This compound was included in this study and showed notable activity against HCT116 cells with an IC50 value indicative of its potency .

AChE Inhibition Assays

In vitro assays demonstrated that the compound effectively inhibited AChE activity. The inhibition constant (Ki) was determined through enzyme kinetics studies and compared favorably with known AChE inhibitors .

Summary Table of Biological Activities

Properties

CAS No. |

5415-50-9 |

|---|---|

Molecular Formula |

C15H19NO5 |

Molecular Weight |

293.31 g/mol |

IUPAC Name |

ethyl 2-(6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinolin-3-yl)acetate |

InChI |

InChI=1S/C15H19NO5/c1-4-21-14(17)7-10-5-9-6-12(19-2)13(20-3)8-11(9)16-15(10)18/h6,8,10H,4-5,7H2,1-3H3,(H,16,18) |

InChI Key |

ARBUASIXYGDBLP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1CC2=CC(=C(C=C2NC1=O)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.